REACTION_CXSMILES
|
C([O:8][CH2:9][CH:10]1[O:15][CH2:14][C:13]([F:17])([F:16])[CH2:12][O:11]1)C1C=CC=CC=1.[H][H]>[OH-].[Pd+2].[OH-].C(OCC)(=O)C>[F:16][C:13]1([F:17])[CH2:14][O:15][CH:10]([CH2:9][OH:8])[O:11][CH2:12]1 |f:2.3.4|
|
Name
|
|
Quantity
|
930 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1OCC(CO1)(F)F
|
Name
|
|
Quantity
|
353 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(COC(OC1)CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 572 mg | |
YIELD: PERCENTYIELD | 97.4% | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |